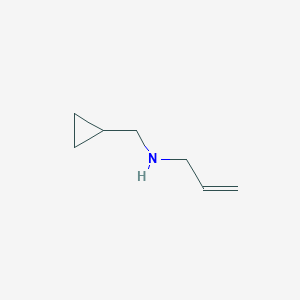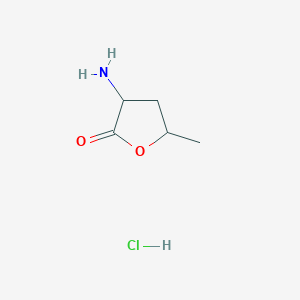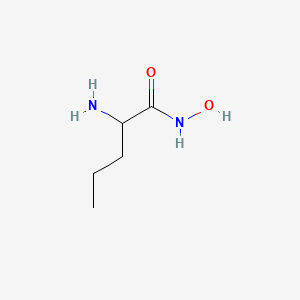![molecular formula C48H20 B3262858 Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene CAS No. 362600-03-1](/img/structure/B3262858.png)
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene, commonly known as DBNPP, is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DBNPP is a complex molecule composed of four fused rings and is classified as a high molecular weight PAH.
Mechanism of Action
The mechanism of action of DBNPP is not fully understood, but it is believed to involve the interaction of the molecule with cellular membranes and DNA. DBNPP has been shown to intercalate into DNA, which can lead to DNA damage and cell death. DBNPP has also been shown to disrupt the structure and function of cellular membranes, which can lead to cell death.
Biochemical and Physiological Effects:
DBNPP has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBNPP can induce oxidative stress and DNA damage in cells. DBNPP has also been shown to have cytotoxic effects on various cell types, including cancer cells. In vivo studies have shown that DBNPP can induce liver damage and inflammation in mice.
Advantages and Limitations for Lab Experiments
DBNPP has several advantages for lab experiments, including its unique chemical structure, high molecular weight, and potential applications in various fields. However, DBNPP also has some limitations, including its low solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for the study of DBNPP. One potential direction is the development of new synthesis methods for DBNPP that are more efficient and cost-effective. Another direction is the study of the potential applications of DBNPP in the field of organic electronics, particularly in the development of high-performance organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action of DBNPP and its potential applications in cancer treatment and other therapeutic areas.
Synthesis Methods
DBNPP can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of DBNPP. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Stille coupling reaction and the Negishi coupling reaction are similar methods that involve the reaction of an organotin or organozinc reagent with an aryl halide in the presence of a palladium catalyst and a base.
Scientific Research Applications
DBNPP has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. DBNPP has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of high-performance organic electronic devices. DBNPP has also been used as a fluorescent probe for the detection of DNA and RNA, as well as a photosensitizer for photodynamic therapy in cancer treatment.
properties
IUPAC Name |
pentadecacyclo[34.10.2.02,35.03,8.04,33.05,30.06,27.07,12.09,46.013,26.016,25.019,24.023,28.040,48.043,47]octatetraconta-1(46),2(35),3,5,7(12),8,10,13(26),14,16(25),17,19(24),20,22,27,29,31,33,36,38,40(48),41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-21-7-9-23-13-15-29-31-17-18-32-30-16-14-24-10-8-22-4-2-6-28-34-20-26-12-11-25-19-33-27(5-1)35(21)37(23)41(29)45(33)47-39(25)40(26)48(44(32)43(31)47)46(34)42(30)38(24)36(22)28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQAOMWATWQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C9C(=C4)C=CC1=CC2=C3C4=C(C=CC5=C4C4=C(C=CC=C24)C=C5)C(=C8C3=C19)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)


![6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3262815.png)






![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
